molecular formula C14H20N2O2 B1396882 Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate CAS No. 1001401-60-0

Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate

Cat. No. B1396882
M. Wt: 248.32 g/mol
InChI Key: DQUGXUOXPVSJFN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of benzyl acetate, a related compound, has been achieved using metabolically engineered Escherichia coli strains2. However, the specific synthesis process for “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” is not found in the available literature.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic tools such as IR, Raman, nuclear magnetic resonance, and UV–visible spectroscopy3. However, the specific molecular structure analysis for “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” is not found in the available literature.



Chemical Reactions Analysis

The chemical reactions involving benzyl compounds can be complex and varied. For instance, benzyl side-chains are susceptible to oxidative degradation4. However, the specific chemical reactions involving “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties of “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature6.


Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, a key intermediate in Rho–kinase inhibitor K-115, has been established. This synthesis involves the construction of the chiral 1,4-diazepane via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available 2-aminopropan-1-ol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
    • Efficient synthesis methods for 1,4-diazepin-5-ones under microwave irradiation have been developed, offering a new access to 1,4-diazepane derivatives (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
  • Pharmacological Applications :

    • The synthesis of 1,4-diazepanes with various substituents, starting from enantiomerically pure amino acids, indicates the potential for these compounds in drug development, particularly as σ1 receptor ligands (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
    • Studies on manganese(III) complexes of bisphenolate ligands, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been conducted to understand their role in olefin epoxidation, a reaction important in pharmaceutical synthesis (Sankaralingam & Palaniandavar, 2014).
  • Molecular Biology and Chemistry :

    • 1-Benzyl-1,4-diazepane has been investigated as an efflux pump inhibitor in Escherichia coli, which is significant for understanding bacterial resistance mechanisms and developing new antimicrobial strategies (Casalone et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, benzyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard7. However, the specific safety and hazards associated with “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature.


Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. For example, a sustainable approach to benzyl acetate production from d-glucose using metabolically engineered Escherichia coli strains has been reported2. However, the specific future directions for “Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate” are not found in the available literature.


properties

IUPAC Name

benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUGXUOXPVSJFN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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